molecular formula C12H11BrN2O2 B1424866 methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate CAS No. 1245570-21-1

methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

Cat. No. B1424866
M. Wt: 295.13 g/mol
InChI Key: LCHZCHFCDYMKNN-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate” is a chemical compound with the linear formula C12H11BrN2O2 . It is a pyrazole derivative, which is a class of compounds that contain a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for “methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate” is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of pyrazoles, including “methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate”, is characterized by a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The specific structure of “methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate” is not available in the retrieved data.


Chemical Reactions Analysis

Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The specific chemical reactions involving “methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate” are not available in the retrieved data.

Scientific Research Applications

Structural and Spectral Investigations

Research by (Viveka et al., 2016) focused on combined experimental and theoretical studies of a biologically significant pyrazole-4-carboxylic acid derivative, similar to methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate. Their work involved characterizing the compound using various techniques, including NMR, FT-IR spectroscopy, and single-crystal X-ray diffraction, offering insights into its structural and spectral properties.

Reactivity and Functionalization

The study by (Schlosser et al., 2002) demonstrated the regioflexible conversion of simple heterocyclic materials into various isomers, highlighting the switchable reactivity of pyrazole derivatives. This research is crucial in understanding the chemical reactivity and potential functionalization of compounds like methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate.

Antimicrobial Activity

Farag et al. (2008) explored the synthesis of phenylpyrazole derivatives, assessing their antimicrobial properties (Farag et al., 2008). Their research contributes to understanding the potential antimicrobial applications of methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate-related compounds.

Solvent and Ion-Induced Synthesis

Huang et al. (2017) investigated the solvent and copper ion-induced synthesis of pyrazole derivatives, including those related to methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate (Huang et al., 2017). Their findings offer valuable insights into the synthesis methods and conditions that influence the formation of such compounds.

Antifungal Activity and SAR

Du et al. (2015) synthesized a series of pyrazole-carboxylic acid amides and evaluated their antifungal activities (Du et al., 2015). This research is significant for understanding the antifungal properties of compounds structurally similar to methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate.

properties

IUPAC Name

methyl 4-bromo-2-methyl-5-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O2/c1-15-11(12(16)17-2)9(13)10(14-15)8-6-4-3-5-7-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHZCHFCDYMKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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